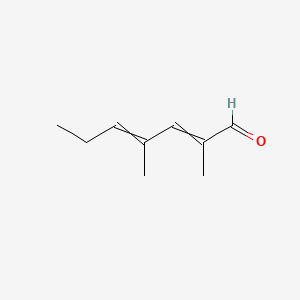

2,4-Dimethylhepta-2,4-dienal

Descripción

Structural Classification and Nomenclature within Conjugated Dienals

2,4-Dimethylhepta-2,4-dienal belongs to the class of compounds known as α,β-unsaturated aldehydes. Specifically, it is a conjugated dienal, characterized by a carbon chain containing two carbon-carbon double bonds (a diene) separated by a single bond, which is in conjugation with an aldehyde functional group. This conjugated system of alternating double and single bonds (C=C-C=C-C=O) imparts specific chemical reactivity and spectroscopic properties to the molecule.

The structure consists of a seven-carbon "hepta" backbone with methyl groups located at the second and fourth carbon positions. The "-al" suffix denotes the presence of an aldehyde group at position 1. The stereochemistry of the double bonds is a critical feature, with the (2E,4E) isomer being a commonly cited form. pnas.org This designation indicates that the substituents around both the C2-C3 and C4-C5 double bonds are on opposite sides, following the E/Z notation system.

| Identifier | Value |

|---|---|

| IUPAC Name | (2E,4E)-2,4-dimethylhepta-2,4-dienal |

| Synonyms | 2,4-Dimethyl-2,4-heptadienal |

| Molecular Formula | C9H14O nih.gov |

| Molecular Weight | 138.21 g/mol nih.gov |

| CAS Number | 42452-48-2 nih.gov |

Significance in Contemporary Organic Chemistry Research

The significance of this compound in organic chemistry is twofold, stemming from its roles as both a natural product and a synthetic building block.

As a natural product, the compound is found in the defensive secretions of certain arachnids, specifically harvestmen of the order Opiliones (commonly known as "daddy longlegs"). pnas.orgscience.gov Research has identified it as a component in species of the genus Leiobunum. science.gov These secretions are part of a chemical defense mechanism, and this compound is classified within a group of related defensive chemicals known as “sclerosomatid compounds.” frontiersin.org This group also includes other 2,4-dimethyl-branched primary alcohols and aldehydes. frontiersin.orgresearchgate.net The study of such natural products is crucial for the field of chemical ecology, which explores the chemical interactions between living organisms.

In the realm of synthetic chemistry, the this compound structural motif is a key side chain in more complex and biologically active natural products. A prominent example is brevisamide (B1263871), a marine monocyclic ether amide isolated from the dinoflagellate Karenia brevis. nih.govnih.gov The total synthesis of brevisamide has been a target for several research groups, and a major challenge in these syntheses is the efficient and stereoselective construction of its conjugated (E,E)-diene side chain. nih.govacs.orgnih.gov Consequently, methods to synthesize and incorporate the this compound unit are of considerable interest to synthetic organic chemists. nih.govacs.org

Overview of Current Research Trajectories

Current research involving this compound and related structures is progressing along several key trajectories.

Total Synthesis: The development of efficient and elegant total syntheses of complex natural products containing the dienal side chain, such as brevisamide, remains a significant area of research. nih.gov Synthetic chemists continue to explore novel strategies, including various coupling reactions like the Stille cross-coupling, Horner-Wadsworth-Emmons reaction, and Negishi cross-coupling to install this fragment with high stereocontrol. acs.orgnih.govacs.org

Chemical Ecology and Biosynthesis: Investigations into the chemical composition of harvestmen secretions are ongoing. Researchers are working to understand the biosynthesis of sclerosomatid compounds and their evolutionary significance. frontiersin.org This includes studying how organisms produce these molecules and the full extent of their function in chemical defense or communication. frontiersin.orgresearchgate.net

Bioactivity Screening: With the advent of high-throughput screening methods, vast libraries of chemical compounds are being evaluated for potential biological activity. This compound is included in databases for high-throughput phenotypic profiling assays, which aim to systematically explore the effects of chemicals on cells. epa.gov This line of inquiry may uncover novel biological functions or applications for the compound in the future.

| Area of Research | Key Findings and Focus | Relevant Compounds |

|---|---|---|

| Natural Product Chemistry | Identified as a component of defensive secretions in Leiobunum harvestmen (Opiliones). Classified as a "sclerosomatid compound". science.govfrontiersin.org | (E,E)-2,4-Dimethylhepta-2,4-dienal, (E,E)-2,4-dimethylhexa-2,4-dienal, (E,E)-2,4-dimethylhepta-2,4-dien-1-ol. frontiersin.org |

| Total Synthesis | The dienal moiety is a key structural fragment of the complex marine natural product brevisamide. nih.govnih.gov Its synthesis is a critical step in the total synthesis of the parent molecule. acs.orgnih.govacs.org | Brevisamide, (2E,4E)-2,4-dimethylhepta-2,4-dienal. |

| High-Throughput Screening | Included in chemical libraries for phenotypic profiling assays to systematically assess bioactivity at the cellular level. epa.gov | This compound. epa.gov |

Propiedades

Número CAS |

42452-48-2 |

|---|---|

Fórmula molecular |

C9H14O |

Peso molecular |

138.21 g/mol |

Nombre IUPAC |

2,4-dimethylhepta-2,4-dienal |

InChI |

InChI=1S/C9H14O/c1-4-5-8(2)6-9(3)7-10/h5-7H,4H2,1-3H3 |

Clave InChI |

PHOBFHQBEYNKAL-UHFFFAOYSA-N |

SMILES canónico |

CCC=C(C)C=C(C)C=O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethylhepta 2,4 Dienal

Regioselective and Stereoselective Synthetic Pathways

Aldol (B89426) Condensation Strategies for Dienal Scaffolds

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. magritek.com It involves the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. magritek.com For the construction of a dienal scaffold like 2,4-dimethylhepta-2,4-dienal, a directed or crossed Aldol condensation approach is necessary.

This strategy would typically involve the reaction of two different carbonyl compounds. For instance, the synthesis could potentially be approached by the condensation of propanal with 2-methyl-2-pentenal. The reaction requires careful selection of base or acid catalysts to favor the desired cross-condensation over self-condensation of the reactants. The subsequent dehydration of the aldol adduct leads to the formation of the conjugated diene system. Molecular sieve catalysts, particularly those with strong acidity and appropriate channel systems like HZSM-5, have been shown to be effective in related condensation reactions, achieving high conversion and selectivity. researchgate.net

Table 1: Representative Aldol Condensation for Dienal Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Key Feature |

|---|---|---|---|---|

| Aldehyde/Ketone (with α-hydrogens) | Aldehyde/Ketone | Base (e.g., KOH) or Acid | β-Hydroxy Carbonyl, then α,β-Unsaturated Carbonyl | Forms C-C bond and introduces unsaturation |

Selective Oxidation Approaches for Dienal Formation (e.g., IBX Oxidation)

The selective oxidation of a corresponding dienol (2,4-dimethylhepta-2,4-dien-1-ol) is a direct method for the formation of this compound. This requires an oxidizing agent that is mild enough to avoid over-oxidation to a carboxylic acid and does not react with the carbon-carbon double bonds of the diene system.

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent particularly well-suited for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorientjchem.org It is known for its high selectivity and tolerance of various functional groups, including alkenes. orientjchem.org The reaction is typically carried out in solvents like DMSO, although the poor solubility of IBX in many common organic solvents can be a limitation. orientjchem.orgchem-station.com However, methodologies using IBX in combination with N-oxides or in biphasic systems have been developed to overcome these issues. orientjchem.org IBX is particularly useful for oxidizing allylic alcohols and can be employed to convert β-hydroxyketones to β-diketones with superior yields compared to other methods like Swern or Dess-Martin oxidations. missouri.edu

Table 2: IBX Oxidation of Alcohols to Aldehydes

| Substrate | Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Primary Alcohol | IBX (2-Iodoxybenzoic acid) | DMSO, Ethyl Acetate | Room Temperature | Selective oxidation to the corresponding aldehyde |

| 2,4-dimethylhepta-2,4-dien-1-ol | IBX | DMSO | Room Temperature | Formation of this compound |

Organometallic Reagent Additions to Pyrylium (B1242799) Salts for Stereoselective Dienal Generation

A highly effective and stereoselective method for generating dienals involves the addition of organometallic reagents to pyrylium salts. rsc.org This approach provides excellent control over the geometry of the newly formed double bonds. The reaction proceeds via the addition of an organometallic reagent (e.g., an organolithium or Grignard reagent) to the C-2 position of the pyrylium ring, forming a 2H-pyran intermediate. rsc.org This intermediate then undergoes a thermally allowed, conrotatory electrocyclic ring-opening to furnish a (2Z,4E)-dienal with high stereochemical purity, often exceeding 95%. rsc.orgrsc.org

For the synthesis of this compound, this method could involve the addition of an ethyl-containing organometallic reagent to a suitably substituted 4,6-dimethylpyrylium salt. The substitution pattern on the pyrylium salt dictates the final substitution on the dienal product. This five-carbon homologation process is a powerful tool for constructing complex polyene natural products and their analogues. consensus.appyork.ac.uk

Table 3: Stereoselective Dienal Synthesis via Pyrylium Salts

| Pyrylium Salt | Organometallic Reagent | Intermediate | Product | Stereoselectivity |

|---|---|---|---|---|

| 4,6-Dimethylpyrylium Perchlorate | Ethyllithium | 2-Ethyl-4,6-dimethyl-2H-pyran | (2Z,4E)-3,5-Dimethylhepta-2,4-dienal (analogous) | >95% (Z,E) |

Cross-Coupling Reactions for Conjugated Dienal Side Chain Construction (e.g., Negishi Coupling)

Palladium- or nickel-catalyzed cross-coupling reactions are powerful methods for constructing carbon-carbon bonds. The Negishi coupling, which pairs an organozinc reagent with an organic halide, is particularly versatile due to its high functional group tolerance, reactivity, and stereoselectivity. wikipedia.orgjk-sci.com This reaction can be used to couple sp², and sp³ carbon atoms, making it suitable for building complex molecular frameworks. wikipedia.org

To synthesize this compound, a Negishi coupling strategy could involve the reaction of a vinyl halide, such as (E)-1-bromo-1-propene, with an organozinc reagent derived from a substituted butenal fragment. The catalytic cycle typically involves oxidative addition of the organic halide to a Pd(0) or Ni(0) complex, followed by transmetalation with the organozinc compound and subsequent reductive elimination to form the coupled product and regenerate the catalyst. youtube.comorganic-chemistry.org Careful selection of ligands (e.g., triphenylphosphine, dppe) is crucial for optimizing the reaction's efficiency and selectivity. jk-sci.com

Table 4: Negishi Cross-Coupling for C-C Bond Formation

| Organic Halide | Organozinc Reagent | Catalyst | Ligand | Product Type |

|---|---|---|---|---|

| R-X (Vinyl, Aryl) | R'-ZnX' | Pd(0) or Ni(0) | PPh₃, dppe, etc. | R-R' |

Catalytic Approaches in Dienal Synthesis

Catalysis is central to the efficient and selective synthesis of dienals. In addition to the organometallic cross-coupling reactions mentioned above, other catalytic systems can be employed. For instance, solid acid catalysts like zeolites (e.g., HZSM-5) can promote condensation reactions to form dienal precursors. researchgate.net These heterogeneous catalysts offer advantages in terms of separation and reusability.

Rhodium(I) catalysts have been utilized in tandem rearrangements of propargyl vinyl ethers to produce (E,Z)-dienals stereoselectively. nih.gov This process involves a propargyl Claisen rearrangement followed by a stereoselective hydrogen transfer. Furthermore, catalyst development in areas such as olefin metathesis and C-H activation continues to provide new avenues for constructing conjugated systems with precise control. The use of specific catalytic systems can significantly influence reaction rates, yields, and, most importantly, the stereochemical outcome of the final dienal product. arxiv.orgresearchgate.netijettjournal.org

Control of Geometric Isomerism (E/Z configurations) in Dienal Synthesis

Controlling the E/Z configuration of the double bonds is a critical aspect of dienal synthesis. As discussed, the addition of organometallic reagents to pyrylium salts provides a reliable route to (2Z,4E)-dienals due to the stereospecific nature of the electrocyclic ring-opening. rsc.orgrsc.org

Conversely, other methods may favor the thermodynamically more stable (E,E) isomer. Post-synthetic isomerization can also be used to access different geometric isomers. While thermal Z to E isomerization is often straightforward, the reverse E to Z isomerization is more challenging as it requires trapping the less stable Z-isomer. nih.gov Specific dinuclear palladium complexes have been developed that can mediate the selective isomerization of an E-1,3-diene to its Z-isomer without photoirradiation. nih.gov Additionally, mild thermal activation in the absence of catalysts has been shown to enable regioselective 2E,4E to 2Z,4E isomerization of conjugated dienals, with computational studies suggesting this can be a thermodynamically favorable process. researchgate.net The choice of synthetic route and reaction conditions is therefore paramount in obtaining the desired geometric isomer of this compound.

Table 5: Methods for Controlling Geometric Isomerism

| Method | Isomer Favored | Mechanism | Key Feature |

|---|---|---|---|

| Organometallic addition to pyrylium salts | (2Z,4E) | Electrocyclic ring-opening | High stereospecificity |

| Rh(I)-catalyzed rearrangement | (E,Z) | Tandem propargyl Claisen rearrangement/hydrogen transfer | Stereocontrolled synthesis |

| Dinuclear Pd(I)-Pd(I) complex | (Z,E) from (E,E) | Dinuclear elementary steps | Kinetic trapping of Z-isomer |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethylhepta 2,4 Dienal

Fundamental Aldehyde and Conjugated Diene Reactivity Studies

2,4-Dimethylhepta-2,4-dienal possesses two key functional groups that dictate its chemical reactivity: an aldehyde and a conjugated diene system. The electronic interplay between these groups results in a molecule with multiple reactive sites.

The aldehyde group, characterized by the electrophilic carbonyl carbon, is susceptible to nucleophilic attack. Standard aldehyde reactions, such as the formation of acetals, imines, and cyanohydrins, are expected. Furthermore, the presence of an α-hydrogen allows for reactions like aldol (B89426) condensations under appropriate basic or acidic conditions.

The conjugated diene system, composed of two alternating double bonds, primarily undergoes electrophilic addition reactions. When a reagent like a hydrogen halide (HX) is added, the reaction can proceed via two main pathways: 1,2-addition and 1,4-addition. This is due to the formation of a resonance-stabilized allylic carbocation intermediate after the initial protonation of one of the double bonds. youtube.com

The distribution of the 1,2- and 1,4-addition products is often temperature-dependent. At lower temperatures, the reaction is under kinetic control, favoring the product that forms faster, which is typically the 1,2-adduct. youtube.com At higher temperatures, the reaction is under thermodynamic control, allowing the system to reach equilibrium and favoring the more stable product, which is often the 1,4-adduct. youtube.com

Table 1: Comparison of Kinetic and Thermodynamic Control in Electrophilic Addition

| Control Type | Reaction Conditions | Favored Product | Rationale |

| Kinetic Control | Low Temperature | 1,2-Addition Product | Forms faster due to a lower activation energy. youtube.com |

| Thermodynamic Control | High Temperature | 1,4-Addition Product | More stable product, favored at equilibrium. youtube.com |

Pericyclic Reactions: Focus on Diels-Alder Reactivity and Regioselectivity

The conjugated diene structure of this compound makes it a suitable candidate for pericyclic reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over others. masterorganicchemistry.com The outcome is largely governed by the electronic effects of the substituents on both the diene and the dienophile. youtube.com

The two methyl groups on the diene are electron-donating, which influences the electron density at the terminal carbons of the diene system. This electronic polarization dictates how the diene aligns with a dienophile that has an electron-withdrawing group. Generally, the reaction favors the formation of "ortho" (1,2-substituted) and "para" (1,4-substituted) products, while the "meta" (1,3-substituted) product is disfavored. masterorganicchemistry.comyoutube.com This preference can be explained by considering the alignment of partial positive and negative charges in the transition state. youtube.com

Table 2: Predicted Regioselectivity in the Diels-Alder Reaction

| Reactant Combination | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale |

| This compound (electron-rich diene) + Dienophile with Electron-Withdrawing Group | "Ortho" and "Para" regioisomers | "Meta" regioisomer | Favorable alignment of molecular orbitals and charge distribution in the transition state. masterorganicchemistry.comyoutube.com |

Oxidative and Reductive Transformation Pathways

The functional groups in this compound can be selectively oxidized or reduced using a variety of reagents.

Oxidative Transformations: The aldehyde group is readily oxidized to a carboxylic acid. Mild oxidizing agents can achieve this transformation while leaving the conjugated diene system intact. Stronger oxidizing agents, however, can lead to the cleavage of the carbon-carbon double bonds.

Reductive Transformations: Reduction of this compound can target the aldehyde, the diene, or both. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the selective reduction of the aldehyde to a primary alcohol without affecting the diene. In contrast, catalytic hydrogenation (e.g., H₂ with a palladium catalyst) will typically reduce both the aldehyde and the conjugated diene system.

Table 3: Common Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Functional Group Targeted | Expected Product |

| Oxidation | Tollens' reagent (Ag₂O, NH₄OH) | Aldehyde | 2,4-Dimethylhepta-2,4-dienoic acid |

| Oxidation (Cleavage) | Hot, concentrated KMnO₄ or O₃ (oxidative workup) | Aldehyde and Diene | Mixture of smaller carboxylic acids and ketones |

| Reduction | Sodium borohydride (NaBH₄) | Aldehyde | 2,4-Dimethylhepta-2,4-dien-1-ol |

| Reduction | Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Aldehyde and Diene | 2,4-Dimethylheptan-1-ol |

Investigations into Reaction Mechanisms (e.g., Criegee Mechanism for Ozonolysis)

Ozonolysis is a powerful reaction for cleaving carbon-carbon double bonds. The reaction of this compound with ozone proceeds via the Criegee mechanism. organic-chemistry.orgnih.gov This mechanism involves a three-step sequence for each double bond. nih.gov

1,3-Dipolar Cycloaddition: Ozone adds across one of the double bonds in a concerted cycloaddition to form an unstable primary ozonide, also known as a molozonide or 1,2,3-trioxolane. organic-chemistry.org

Cycloreversion: The primary ozonide rapidly rearranges and decomposes, cleaving to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, which is a reactive intermediate known as the Criegee intermediate. nih.govresearchgate.net

Second 1,3-Dipolar Cycloaddition: The carbonyl compound and the Criegee intermediate then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). organic-chemistry.org

Since this compound has two double bonds, this process can occur at either or both sites, leading to a mixture of products. The final products isolated depend on the workup conditions used after the ozonolysis is complete. A reductive workup (e.g., using zinc or dimethyl sulfide) will yield aldehydes or ketones, while an oxidative workup (e.g., using hydrogen peroxide) will yield carboxylic acids or ketones. organic-chemistry.org

The Criegee intermediate is a key species in this mechanism and has been the subject of extensive study due to its role in both synthetic chemistry and atmospheric processes. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 2,4-Dimethylhepta-2,4-dienal. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR spectroscopy provides information on the chemical environment of protons. For this compound, the aldehydic proton is expected to resonate at a distinct downfield chemical shift (typically 9.0-10.0 ppm). Vinylic protons on the conjugated system and protons on the alkyl chain will appear in characteristic regions.

¹³C NMR spectroscopy identifies the different carbon environments. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield (190-200 ppm). Carbons of the C=C double bonds are found in the 120-160 ppm region, while the aliphatic carbons resonate at higher fields.

Two-dimensional NMR techniques are essential for assembling the molecular structure:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, assigning each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different spin systems and positioning quaternary carbons.

For stereochemical assignment, particularly determining the (E/Z) configuration of the double bonds, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. This technique detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. Correlations between a vinylic proton and the protons of a nearby methyl group, for example, can definitively establish their relative orientation and thus the geometry of the double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (CHO) | ~9.4 | ~195 |

| C2 (=C) | - | ~140 |

| C3 (=CH) | ~6.0 | ~128 |

| C4 (=C) | - | ~155 |

| C5 (CH₂) | ~2.2 | ~30 |

| C6 (CH₂) | ~1.5 | ~22 |

| C7 (CH₃) | ~0.9 | ~14 |

| C2-CH₃ | ~2.1 | ~15 |

| C4-CH₃ | ~1.9 | ~12 |

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Isomer Differentiation

Mass spectrometry provides the molecular weight of this compound and crucial structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mode, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes characteristic fragmentation.

Key fragmentation pathways for aldehydes include:

Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, cleavage of the C1-C2 bond would result in the loss of a hydrogen radical (M-1) or a formyl radical (•CHO, M-29). Cleavage of the bond on the other side of the carbonyl group can lead to a resonance-stabilized acylium ion.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. However, due to the structure of this compound, a classical McLafferty rearrangement is not expected.

Cleavage of the Alkyl Chain: Fragmentation can occur along the heptyl chain, leading to a series of alkyl and alkenyl fragment ions.

These fragmentation patterns create a unique mass spectrum that serves as a fingerprint for the compound. High-resolution mass spectrometry can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula.

MS is also a powerful tool for isomer differentiation. Structural isomers of this compound would produce distinct fragmentation patterns upon EI, allowing for their unambiguous identification. For example, the position of double bonds and methyl groups would significantly alter the stability of potential carbocation fragments, leading to different relative abundances in the mass spectrum.

Table 2: Predicted Key Mass Fragments for this compound (C₉H₁₄O)

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Process |

|---|---|---|

| 138 | [C₉H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 123 | [M - CH₃]⁺ | Loss of a methyl radical |

| 109 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 95 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 81 | [C₆H₉]⁺ | Cyclic fragment from cleavage and rearrangement |

| 69 | [C₅H₉]⁺ | Cleavage of the alkyl chain |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl cation or Acylium ion |

Infrared (IR) Spectroscopy for Functional Group Identification and Conjugation Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

The key diagnostic peaks in the IR spectrum of this compound include:

C=O Stretch: The carbonyl group of an aldehyde typically shows a strong, sharp absorption band. In saturated aldehydes, this peak appears around 1730 cm⁻¹. However, because the carbonyl group in this compound is conjugated with a double bond system, this absorption is shifted to a lower frequency, expected around 1685-1705 cm⁻¹. This shift is a definitive confirmation of the conjugated system.

Aldehydic C-H Stretch: Aldehydes exhibit a characteristic C-H stretching vibration for the proton attached to the carbonyl carbon. This typically appears as two weak to medium bands, one near 2800–2860 cm⁻¹ and another near 2700–2760 cm⁻¹. The presence of these peaks is a strong indicator of an aldehyde functional group.

C=C Stretch: The carbon-carbon double bonds of the diene system will show absorption bands in the region of 1600–1650 cm⁻¹.

Aliphatic C-H Stretch: Stretching vibrations from the methyl and methylene (B1212753) groups of the alkyl chain will be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2970-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 2860-2800 & 2760-2700 | C-H Stretch | Aldehyde (CHO) |

| 1705-1685 | C=O Stretch | Conjugated Aldehyde |

| 1650-1600 | C=C Stretch | Alkene (Diene) |

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices

Chromatographic methods are essential for isolating this compound from complex mixtures and for performing accurate quantification.

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a long capillary column. As each compound elutes from the column, it enters the mass spectrometer, which acts as a detector, providing both identification and quantification.

The choice of GC column is critical. A non-polar column (e.g., DB-5ms) separates compounds primarily by boiling point, while a more polar column (e.g., a wax-type column) provides separation based on polarity. The separated components are then identified by the mass spectrometer by comparing their fragmentation patterns to spectral libraries or known standards. This technique is widely used in food science to analyze flavor and aroma profiles, where aldehydes are key components.

While GC-MS is ideal for volatile analysis, HPLC is a robust technique for quantifying less volatile compounds or for samples in a liquid matrix. For aldehydes like this compound, direct detection by common HPLC detectors (e.g., UV-Vis) can be challenging due to low molar absorptivity.

To enhance sensitivity and selectivity, a pre-column derivatization step is often employed. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone derivative. These DNPH-derivatives are highly chromophoric and can be detected with high sensitivity by a UV-Vis detector. The separation is typically performed on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. This approach allows for the accurate quantification of the aldehyde in various samples, from environmental air to biological fluids.

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique used to extract and concentrate volatile and semi-volatile analytes from a sample matrix before analysis by GC-MS. A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above a sample or directly immersed in a liquid sample. Analytes partition from the sample matrix onto the fiber coating. After extraction, the fiber is transferred to the hot injector of a GC, where the analytes are thermally desorbed for analysis.

The selection of the SPME fiber coating is crucial for efficient extraction. For a compound like this compound, which has moderate polarity, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective, as it can trap a wide range of analytes. SPME is widely used in volatilome research to study the profile of volatile organic compounds in food, environmental, and biological samples.

Methodologies for Compound Stability Characterization and Degradation Product Analysis under Controlled Conditions

The characterization of a compound's stability and the identification of its degradation products under various controlled conditions are crucial for ensuring its quality, safety, and efficacy in any application. Forced degradation studies, also known as stress testing, are employed to accelerate the degradation process, thereby providing insights into the compound's intrinsic stability and potential degradation pathways. nih.govrjptonline.org These studies are instrumental in developing and validating stability-indicating analytical methods. ambiopharm.comyoutube.com

For a compound like this compound, a comprehensive stability assessment would involve subjecting it to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govrjptonline.org While specific degradation studies on this compound are not extensively documented in publicly available literature, the methodologies described herein are based on established principles for the stability testing of analogous α,β-unsaturated aldehydes and other pharmaceutical compounds. researchgate.netnih.gov

The primary objective of these methodologies is to induce degradation to a limited extent, typically 10-30%, to ensure that the degradation products formed are representative of those that might occur under normal storage conditions over a longer period. nih.gov The analysis of the stressed samples allows for the identification and characterization of degradation products, which is essential for understanding the degradation mechanism. nih.gov

Controlled Conditions for Stability Testing

The stability of this compound would be assessed under a range of controlled stress conditions. The following table outlines a typical experimental setup for such a study.

Table 1: Illustrative Experimental Parameters for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition Details | Temperature | Duration |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M Sodium Hydroxide | 60°C | 2, 4, 8 hours |

| Neutral Hydrolysis | Purified Water | 60°C | 72 hours |

| Oxidation | 3% Hydrogen Peroxide | Room Temperature | 24, 48, 72 hours |

| Photostability | UV light (254 nm) and visible light | Room Temperature | 24, 48 hours |

| Thermal Degradation | Solid-state heating | 80°C | 7, 14, 21 days |

This table is illustrative and represents a general approach to forced degradation studies. Specific conditions may be adjusted based on the observed stability of the compound.

Analysis of Degradation Products

Following exposure to the various stress conditions, the samples would be analyzed using a stability-indicating analytical method, typically a chromatographic technique such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry). chromatographyonline.comchromatographyonline.com This method must be capable of separating the parent compound from all its degradation products, ensuring that the assay is specific and accurate. eagleanalytical.com

The identification of degradation products often involves a combination of techniques. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the degradants, which aids in structure elucidation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can provide further structural details.

Potential Degradation Products

Based on the chemical structure of this compound, an α,β-unsaturated aldehyde, several degradation pathways can be anticipated. The conjugated diene and aldehyde functionalities are susceptible to various reactions.

Table 2: Potential Degradation Products of this compound and Analytical Techniques for Identification

| Potential Degradation Product | Anticipated Formation Condition | Analytical Identification Technique |

| 2,4-Dimethylhept-2-en-1,4-diol | Hydrolysis, Reduction | HPLC-MS, NMR |

| 2,4-Dimethylheptanoic Acid | Oxidation | HPLC-MS, NMR |

| Epoxides | Oxidation | GC-MS, LC-MS/MS |

| Polymerization Products | Thermal Stress, Photolysis | Size Exclusion Chromatography, MALDI-TOF MS |

| Isomers (e.g., Z-isomers) | Photolysis | HPLC-UV, NMR |

This table presents hypothetical degradation products based on the chemical nature of α,β-unsaturated aldehydes. Actual degradation products would need to be confirmed through experimental studies.

Computational and Theoretical Studies on 2,4 Dimethylhepta 2,4 Dienal

Density Functional Theory (DFT) Calculations for Molecular Properties and Energetics

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,4-Dimethylhepta-2,4-dienal, DFT calculations could provide valuable insights into its molecular properties and energetics. These calculations could determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be employed to calculate energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy. Such data would be crucial for understanding the stability of different isomers and conformers of this compound. However, specific DFT-calculated values for these properties are not present in the available literature.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value |

|---|---|

| Total Energy | Not Available |

| Enthalpy of Formation | Not Available |

| Gibbs Free Energy | Not Available |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, an FMO analysis would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. While this type of analysis is standard, specific FMO data for this compound are not available.

Table 2: Hypothetical FMO Properties of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Not Available |

| LUMO | Not Available |

Transition State Modeling for Elucidating Reaction Mechanisms

Transition state modeling is a computational technique used to study the mechanism of chemical reactions. It involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By analyzing the geometry and energy of the transition state, chemists can gain a deeper understanding of reaction pathways, activation energies, and reaction rates.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or cycloaddition reactions involving the diene system, transition state modeling could elucidate the preferred mechanistic pathways. However, no published studies detailing transition state modeling for reactions of this compound were identified.

Conformational Analysis and Stereochemical Predictions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses several single bonds, a variety of conformations are possible.

Environmental Fate and Atmospheric Degradation Mechanisms

Ozonolysis and Photo-oxidation Pathways of Unsaturated Aldehydes

The atmospheric degradation of 2,4-Dimethylhepta-2,4-dienal is initiated by several key processes, primarily ozonolysis and photo-oxidation, which are common pathways for unsaturated aldehydes.

Ozonolysis: The reaction with ozone is a significant degradation pathway for compounds containing carbon-carbon double bonds. The ozone molecule adds across the double bonds of this compound, forming a primary ozonide which is highly unstable and rapidly decomposes. This decomposition cleaves the carbon-carbon double bond, leading to the formation of carbonyl compounds and energized Criegee intermediates. rsc.orgscispace.com Given the two double bonds in this compound, ozonolysis can occur at either the C2=C3 or C4=C5 position, leading to a complex mixture of initial products. The presence of methyl groups on the double bonds influences the stability and subsequent reactions of the Criegee intermediates formed. rsc.orgscispace.com

Photo-oxidation: This process involves the reaction of the compound with photochemically generated oxidants, principally the hydroxyl radical (•OH) during the daytime. The •OH radical can react with this compound in two main ways: by adding to one of the carbon-carbon double bonds or by abstracting a hydrogen atom. nih.govresearchgate.net For unsaturated aldehydes, addition to the double bonds is typically the dominant pathway. nih.gov The resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•). These peroxy radicals can then undergo a variety of reactions, including with nitric oxide (NO) or other peroxy radicals, leading to a cascade of oxidation products. copernicus.org

Furthermore, direct photolysis, the breakdown of a molecule by absorbing light, can be a contributing loss process for aldehydes. researchgate.netcopernicus.org The aldehyde functional group in this compound can absorb ultraviolet radiation present in the troposphere, leading to the cleavage of the C-C bond adjacent to the carbonyl group or the C-H bond of the aldehyde group itself. researchgate.net However, for many larger aldehydes, reaction with •OH is a more significant atmospheric sink than photolysis. ca.gov

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃•) becomes a more important oxidant. Similar to the •OH radical, NO₃• can add to the double bonds of unsaturated compounds, initiating a sequence of oxidation reactions. researchgate.net

Identification and Characterization of Atmospheric Degradation Products

The atmospheric degradation of this compound results in a variety of smaller, more oxidized volatile and semi-volatile products. The specific products formed depend on the dominant degradation pathway (ozonolysis, reaction with •OH or NO₃•) and the ambient atmospheric conditions (e.g., levels of nitrogen oxides, NOx).

From Ozonolysis: The cleavage of the two double bonds in this compound by ozone will lead to the formation of several primary carbonyl products. Cleavage at the C2=C3 double bond is expected to yield acetaldehyde and 2-methyl-2-pentenal. Cleavage at the C4=C5 double bond would produce 2,4-dimethyl-2-butenal and propanal. Additionally, the decomposition of the Criegee intermediates formed during ozonolysis contributes to the formation of hydroxyl radicals and other oxygenated species. rsc.orgscispace.com Stabilized Criegee intermediates can also react with other atmospheric trace gases like sulfur dioxide (SO₂), water vapor, and organic acids. nih.govresearchgate.net

From •OH-initiated Oxidation: The reaction with hydroxyl radicals leads to a complex array of products. The initial addition of •OH to the double bonds forms hydroxyalkyl radicals, which, after the addition of O₂, form hydroxyalkyl peroxy radicals. These radicals can then react further, for instance with NO to form alkoxy radicals, which can then decompose or isomerize. This can lead to the formation of a variety of smaller aldehydes, ketones, and organic acids. wikipedia.org For conjugated dienes, the reaction with •OH is complex, with addition being the major pathway. nih.govfirsthope.co.in

Secondary Organic Aerosol (SOA) Formation: Many of the oxidation products of unsaturated aldehydes have lower volatility than the parent compound. These products can partition into the particle phase, contributing to the formation and growth of secondary organic aerosol (SOA). copernicus.orgnih.govnih.gov The formation of di- and multifunctional compounds such as dicarbonyls, hydroxycarbonyls, and carboxylic acids is particularly important for SOA formation. researchgate.net The presence of methyl groups in this compound may influence the volatility and hygroscopicity of its degradation products, thereby affecting their potential to form SOA. copernicus.org

A summary of expected primary degradation products from the ozonolysis of this compound is presented in the table below.

| Degradation Pathway | Initial Products |

| Ozonolysis at C2=C3 | Acetaldehyde, 2-Methyl-2-pentenal, Criegee Intermediates |

| Ozonolysis at C4=C5 | 2,4-Dimethyl-2-butenal, Propanal, Criegee Intermediates |

| •OH Radical Addition | Hydroxyalkyl peroxy radicals leading to various smaller aldehydes, ketones, and organic acids |

| NO₃ Radical Addition | Nitrooxyalkyl peroxy radicals leading to organic nitrates and other oxygenated products |

Modeling Atmospheric Lifetimes and Reaction Kinetics

τ = 1 / (k_O₃[O₃] + k_OH[OH] + k_NO₃[NO₃])

where k_O₃, k_OH, and k_NO₃ are the rate constants for the reactions with O₃, •OH, and NO₃• respectively, and [O₃], [OH], and [NO₃] are their average atmospheric concentrations.

Reaction with Ozone (O₃): While specific experimental data for this compound is not available, the rate constant for its reaction with ozone can be estimated using structure-activity relationships (SARs). SARs correlate the molecular structure of a compound with its reactivity. For alkenes, the rate of ozonolysis is highly dependent on the number and type of alkyl substituents around the double bond. researchgate.net Given that this compound has two trisubstituted double bonds, it is expected to have a relatively high reactivity towards ozone. For comparison, the rate coefficients for C7-C9 unsaturated aldehydes with a single double bond are in the range of (2.05-2.47) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. researchgate.net

Reaction with Hydroxyl Radicals (•OH): The reaction with •OH radicals is typically the dominant daytime loss process for unsaturated aldehydes. researchgate.net The rate constants for the reaction of •OH with C5-C7 unsaturated aldehydes are on the order of (2.35-3.51) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net The presence of two double bonds in this compound would likely result in a higher rate constant compared to similar-sized aldehydes with a single double bond.

Reaction with Nitrate Radicals (NO₃•): During the nighttime, the reaction with NO₃• can be a significant sink for unsaturated organic compounds. The rate constants for the reaction of NO₃• with trans-2-alkenals (C6-C8) are in the range of (4.7-5.6) x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. copernicus.org

Based on these estimated rate constants and typical atmospheric concentrations of oxidants, the atmospheric lifetime of this compound is expected to be short, on the order of hours. This indicates that it will be removed from the atmosphere relatively close to its emission sources and can contribute significantly to local and regional atmospheric chemistry, including ozone and secondary organic aerosol formation.

| Reactant | Typical Atmospheric Concentration (molecules cm⁻³) | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Lifetime |

| O₃ | 7 x 10¹¹ | ~ 1 x 10⁻¹⁷ | Days |

| •OH | 2 x 10⁶ | ~ 5 x 10⁻¹¹ | Hours |

| NO₃• | 5 x 10⁸ | ~ 5 x 10⁻¹⁵ | Hours |

Role of 2,4 Dimethylhepta 2,4 Dienal in Complex Molecule Synthesis Research

Dienal Moieties as Key Building Blocks for Natural Product Total Synthesis (e.g., Brevisamide (B1263871) Analogs)

The strategic incorporation of dienal fragments is a cornerstone in the total synthesis of numerous complex natural products. The conjugated system of these moieties provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the elaboration of intricate molecular skeletons. A prominent example of the utility of a dimethyl-substituted dienal is found in the total synthesis of Brevisamide and its analogs.

Brevisamide, a marine cyclic ether alkaloid, features a conjugated 3,4-dimethyl-2,4-dienal side chain. nih.govmasterorganicchemistry.com The construction of this key structural feature has been a focal point in several synthetic approaches to this natural product. A widely employed and effective method for the installation of this dienal moiety is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This olefination reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde to furnish an alkene with high E-selectivity. wikipedia.orglibretexts.orgresearchgate.netlibretexts.orgmassey.ac.nz

In the context of Brevisamide synthesis, a phosphonate reagent bearing the C1-C4 portion of the dienal side chain is reacted with an aldehyde precursor of the main cyclic ether core. This convergent strategy allows for the late-stage introduction of the sensitive dienal functionality, a common tactic in the synthesis of complex molecules. The HWE reaction's reliability and stereoselectivity make it an ideal choice for constructing the desired (E,E)-diene geometry of the natural product. nih.govmasterorganicchemistry.com The successful application of this methodology underscores the importance of dienal building blocks, such as moieties derived from or related to 2,4-dimethylhepta-2,4-dienal, in the efficient and stereocontrolled total synthesis of biologically active natural products.

Table 1: Key Reactions in the Synthesis of Brevisamide Analogs

| Reaction Type | Reagents | Purpose |

| Horner-Wadsworth-Emmons Reaction | Phosphonate ylide, Aldehyde | Installation of the 3,4-dimethyl-2,4-dienal side chain with high E-selectivity. |

| Suzuki–Miyaura Coupling | Organoboron compound, Organohalide | Alternative method for the construction of the dienal fragment. masterorganicchemistry.com |

Stereocontrol in the Construction of Polycyclic Systems Containing Dienal Fragments

The construction of polycyclic systems with precise control over stereochemistry is a central challenge in organic synthesis. Dienal fragments, including this compound, play a significant role in addressing this challenge, primarily through their participation in pericyclic reactions such as the Diels-Alder reaction. The inherent stereospecificity of the Diels-Alder reaction, where the stereochemistry of the diene and dienophile is transferred to the product, provides a powerful tool for the creation of multiple stereocenters in a single step. masterorganicchemistry.comwikipedia.orglibretexts.org

The methyl groups at the C2 and C4 positions of a dienal like this compound exert a significant influence on the stereochemical outcome of cycloaddition reactions. These substituents can dictate the diene's preferred conformation (s-cis versus s-trans) and influence the facial selectivity of the dienophile's approach. For a Diels-Alder reaction to occur, the diene must adopt the s-cis conformation. The presence of substituents can create steric hindrance that affects the equilibrium between the s-cis and s-trans conformers.

Furthermore, the methyl groups can influence the endo/exo selectivity of the cycloaddition. The "endo rule" in Diels-Alder reactions generally predicts the formation of the endo product due to favorable secondary orbital interactions. However, steric interactions introduced by substituents on the diene or dienophile can override this preference, leading to the formation of the exo product. nih.gov In the case of a 2,4-disubstituted dienal, the steric bulk of the methyl groups can disfavor the endo transition state, potentially leading to higher yields of the exo isomer. This control over diastereoselectivity is crucial in the synthesis of complex polycyclic natural products where a specific relative stereochemistry is required. The predictable nature of these steric and electronic effects allows chemists to design synthetic routes that selectively generate the desired stereoisomer.

Table 2: Factors Influencing Stereocontrol in Diels-Alder Reactions of Dienals

| Factor | Influence on Stereochemistry |

| Diene Conformation (s-cis vs. s-trans) | The reactive conformation is s-cis; substituents can influence this equilibrium. |

| Facial Selectivity (Diene) | Substituents on the diene can direct the dienophile to one face of the diene over the other. |

| Endo/Exo Selectivity | Governed by a balance of secondary orbital interactions (favoring endo) and steric hindrance (can favor exo). |

Development of Novel Synthetic Strategies Utilizing Dienal Reactivity

The rich reactivity of the dienal functionality in molecules like this compound provides fertile ground for the development of novel synthetic methodologies. Beyond the well-established Diels-Alder reaction, the conjugated π-system and the aldehyde group can participate in a wide array of chemical transformations, offering opportunities for innovative synthetic design.

One area of active research is the use of dienals in catalytic asymmetric reactions. The development of chiral catalysts that can control the enantioselectivity of reactions involving dienals would provide direct access to enantioenriched polycyclic compounds. For instance, catalytic asymmetric cycloadditions, such as [4+2], [4+3], and other higher-order cycloadditions, could be employed to construct complex ring systems with high levels of stereocontrol.

Furthermore, the conjugated system of the dienal can be exploited in cascade reactions. A cascade reaction, also known as a tandem or domino reaction, is a process in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. A strategically designed dienal substrate could undergo an initial reaction, such as a Michael addition to the β- or δ-position, which then triggers a subsequent intramolecular cyclization. Such strategies are highly atom-economical and can rapidly build molecular complexity from simple starting materials.

The aldehyde functionality also offers a versatile handle for a variety of transformations. It can be converted into a range of other functional groups, or it can participate directly in reactions such as aldol (B89426) condensations, Wittig-type olefinations, and reductive aminations. The development of novel synthetic methods that leverage the unique electronic and steric properties of 2,4-dimethyl-substituted dienals could lead to more efficient and selective routes to valuable chemical entities.

Table 3: Potential Novel Synthetic Strategies Utilizing Dienal Reactivity

| Synthetic Strategy | Description | Potential Application |

| Catalytic Asymmetric Cycloadditions | Use of chiral catalysts to control the stereochemical outcome of cycloaddition reactions involving the dienal. | Enantioselective synthesis of complex polycyclic molecules. |

| Cascade Reactions | A multi-step reaction sequence where subsequent reactions are triggered by the outcome of the first, all in one pot. | Rapid construction of intricate molecular architectures with high efficiency. |

| Functional Group Interconversions of the Aldehyde | Transformation of the aldehyde into other functional groups to enable further synthetic manipulations. | Diversification of molecular scaffolds and introduction of new functionalities. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dimethylhepta-2,4-dienal with high stereochemical purity?

- Methodology : Use aldol condensation or Wittig reactions with controlled stereochemistry. For example, (2E,4E)-isomers can be synthesized by reacting α,β-unsaturated aldehydes with methyl Grignard reagents under anhydrous conditions. Purification via fractional distillation (boiling point: 177.4°C) is critical due to its volatility . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via gas chromatography–mass spectrometry (GC-MS) .

Q. How can the structural integrity of this compound be validated experimentally?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze and NMR spectra to confirm double-bond positions (δ 9.5–10.0 ppm for α,β-unsaturated aldehyde protons) and methyl group environments .

- IR : Identify characteristic aldehyde C=O stretching (~1700 cm) and conjugated C=C stretches (~1600 cm) .

- GC-MS : Compare fragmentation patterns with literature data (e.g., m/z 110 for molecular ion [M$ ^+ $$

) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow UN hazard guidelines (UN 2810: "Toxic Liquid, Organic, N.O.S."):

- Use fume hoods, nitrile gloves, and flame-resistant lab coats (flash point: 65.6°C) .

- Store in airtight containers under inert gas (N) to prevent oxidation.

- Dispose of waste via neutralization with sodium bicarbonate followed by incineration .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

- Methodology : Conduct controlled experiments to isolate variables (e.g., solvent polarity, catalysts). For example, discrepancies in Diels-Alder reaction yields may arise from competing isomerization; use low-temperature NMR (< 0°C) to track intermediate stability . Compare results with computational models (e.g., QSPR or DFT) to predict kinetic vs. thermodynamic product dominance .

Q. What mechanistic pathways explain the potential toxicity of this compound in biological systems?

- Methodology : Propose two pathways based on structural analogs:

Oxidative Metabolism : Aldehyde dehydrogenase converts it to 2,4-dimethylheptanedioic acid, which undergoes β-oxidation to CO .

Glutathione Conjugation : Reacts with glutathione to form mercapturic acid derivatives, detectable via LC-MS in hepatic microsomal assays .

- Validate using in vitro cytotoxicity assays (e.g., HepG2 cell lines) and compare with brevisamide analogs .

Q. How can computational modeling optimize the design of this compound derivatives for specific applications?

- Methodology : Use quantum chemistry software (e.g., Gaussian) to calculate electronic properties (HOMO-LUMO gaps) and predict reactivity. For example, modify methyl substituents to enhance electrophilicity for nucleophilic addition reactions. Validate predictions via synthetic trials and spectroscopic characterization .

Q. What experimental strategies differentiate geometric isomers (e.g., 2E,4E vs. 2Z,4Z) of this compound?

- Methodology :

- Vibrational Circular Dichroism (VCD) : Resolve enantiomeric configurations via distinct IR absorption patterns .

- Chromatography : Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) for isomer separation .

Q. How can biosynthetic pathways involving this compound be elucidated in natural product synthesis?

- Methodology : Study microbial systems (e.g., Karenia brevis) producing brevisamide, which contains a related 3,4-dimethylhepta-2,4-dienal side chain. Use -isotope labeling to trace precursor incorporation and identify key enzymes (e.g., polyketide synthases) via gene knockout experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.